Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
CAS No.: 1803585-70-7
Cat. No.: VC4087435
Molecular Formula: C9H15ClFNO3
Molecular Weight: 239.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803585-70-7 |
|---|---|
| Molecular Formula | C9H15ClFNO3 |
| Molecular Weight | 239.67 |
| IUPAC Name | ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H |
| Standard InChI Key | SMVNVGQDGFXPKG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CNCC12COC2)F.Cl |
| Canonical SMILES | CCOC(=O)C1(CNCC12COC2)F.Cl |
Introduction
Molecular Architecture and Structural Properties
Spirocyclic Core and Functional Groups
The compound’s defining feature is its spiro[3.4]octane system, where a 3-membered oxetane ring (2-oxa) and a 4-membered azetidine ring (6-aza) share a single sp³-hybridized carbon atom . The fluorine atom at position 8 introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the ethoxycarbonyl group (-COOEt) enhances lipophilicity, a critical factor in membrane permeability . The hydrochloride salt form improves aqueous solubility, facilitating formulation for biological testing .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.67 g/mol |
| IUPAC Name | Ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate hydrochloride |
| Purity (Commercial) | ≥97% |
Synthesis and Optimization
Reaction Pathway and Intermediate Isolation
The synthesis begins with ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, where a thioether group is replaced with an amine via nucleophilic substitution . In a representative procedure, 66.00 g (0.30 mol) of the thiospiro intermediate is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol, followed by the addition of lithium hydroxide (7.20 g, 0.30 mol) in water . After overnight stirring, the mixture is concentrated, washed with methyl tert-butyl ether (MTBE), and acidified with sodium bisulfate to yield the carboxylic acid intermediate . Subsequent esterification with ethanol under acidic conditions and neutralization with hydrochloric acid produces the hydrochloride salt .
Challenges in Isomerization
A critical challenge lies in avoiding unintended isomerization during synthesis. For example, oxetane-carboxylic acid analogs are prone to ring-opening reactions under basic conditions, necessitating precise pH control . The use of aprotic solvents like THF and low temperatures (-20°C) mitigates side reactions, ensuring a final purity of ≥95% .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
The NMR spectrum (400 MHz, DMSO-) reveals distinct signals for the spirocyclic protons: δ 4.86 (d, , 1H) and δ 4.81 (d, , 1H), corresponding to the oxetane and azetidine ring protons, respectively . The ethyl group’s methylene protons appear as a quartet at δ 4.12 (q, ), while the methyl group resonates at δ 1.23 (t, ) .
High-Resolution Mass Spectrometry (HRMS):
The sodium adduct is observed at , consistent with the theoretical value of 223.0194 for .
Thermal Stability
While the exact melting point of the hydrochloride salt remains unreported, its thiospiro precursor melts at 172–173°C, suggesting comparable thermal stability for the target compound .
| Supplier | Location | Purity | Capacity |
|---|---|---|---|
| BDR Pharmaceuticals | India | ≥98% | Metric ton/yr |
| MolCore BioPharmatech | China | ≥97% | 500 kg/month |
| AccuStandard | USA | ≥95% | Custom synthesis |
Future Directions and Challenges
Toxicity and Pharmacokinetics
Current data lack in vivo toxicity profiles. Future studies should assess acute and chronic toxicity in rodent models, alongside pharmacokinetic parameters like bioavailability and half-life .
Synthetic Scalability
While lab-scale synthesis yields 80% , industrial-scale production requires optimizing catalysts and reducing solvent waste. Continuous flow chemistry may enhance efficiency .
Target Identification
Proteomic and crystallographic studies are needed to identify binding partners, such as bacterial dihydrofolate reductase or neuronal ion channels .
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